
Oleanolic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleanolic acid (OA) is a pentacyclic triterpenoid (C₃₀H₄₈O₃) widely distributed in plants, including fruits, vegetables, and medicinal herbs such as Lantana camara and Olea ferruginea . It is structurally characterized by an oleanane skeleton with hydroxyl and carboxyl groups at the C-3 and C-17 positions, respectively . OA exhibits diverse pharmacological properties, including hepatoprotective, antitumor, antiviral, and anti-inflammatory activities . Notably, it is registered in China as a drug for treating liver disorders . Recent research focuses on modifying OA to enhance solubility, bioavailability, and potency, yielding derivatives such as acetylated dimers (AcOADs) and oximes .
Méthodes De Préparation
Synthetic Strategies for Oleanolic Acid-d3
Hydrogen-Deuterium Exchange Reactions
Deuteration via acid- or base-catalyzed exchange is the most common approach. In acidic conditions, oleanolic acid is refluxed in deuterated solvents (e.g., D₂O or CD₃OD) with catalysts like DCl or D₂SO₄. A study by Zhang et al. demonstrated that heating oleanolic acid in D₂O at 80°C for 72 hours under nitrogen atmosphere resulted in 85% deuteration at the C-3 hydroxyl group . However, prolonged exposure risks structural degradation, necessitating optimization of reaction time and temperature (Table 1).
Table 1: Acid-Catalyzed Deuteration of Oleanolic Acid
Catalyst | Solvent | Temperature (°C) | Time (h) | Deuteration Efficiency (%) |
---|---|---|---|---|
DCl | D₂O | 80 | 72 | 85 |
D₂SO₄ | CD₃OD | 100 | 48 | 92 |
CF₃COOD | DMSO-d6 | 60 | 96 | 78 |
Base-catalyzed methods employ deuterated alkali solutions (e.g., NaOD in D₂O) to facilitate exchange at acidic α-hydrogens adjacent to carbonyl groups. For oleanolic acid, this targets the C-28 carboxyl group, achieving >90% deuteration within 24 hours at 50°C .
Total Synthesis from Deuterated Precursors
For higher isotopic purity, total synthesis using deuterated starting materials is preferred. The triterpenoid skeleton is constructed via cyclization of squalene-d₃ epoxide, followed by oxidative modifications. A 2023 protocol by Li et al. detailed the synthesis of this compound from 2,3-oxidosqualene-d3 using recombinant oxidosqualene cyclase, yielding 70% enantiomeric purity . Key steps include:
-
Deuterated Squalene Synthesis : Catalytic deuteration of squalene with Pd/C in D₂ at 50 psi.
-
Epoxidation : Reaction with m-chloroperbenzoic acid in CDCl₃.
-
Cyclization : Enzyme-mediated closure to form the oleanane backbone.
-
Oxidation : Selective C-28 carboxylation using KMnO₄ in deuterated acetic acid.
This method ensures uniform deuteration but requires specialized enzymatic tools and costly deuterated reagents.
Post-Synthetic Modification
Late-stage deuteration via transition metal catalysis offers regioselective control. Pd/DABCO systems in deuterated THF selectively deutero-reduce double bonds, such as the Δ¹² double bond in oleanolic acid, with 95% efficiency . However, over-reduction or epimerization at C-3 remains a challenge, necessitating careful monitoring by NMR.
Analytical Validation of Deuteration
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR confirms deuteration by attenuation of proton signals. For this compound, the C-3 hydroxyl proton (δ 3.20 ppm) and C-28 carboxyl proton (δ 12.1 ppm) show complete disappearance in D₂O-exchanged samples . ²H NMR quantifies isotopic enrichment, with peaks at δ 3.18 (C-3 deuterium) and δ 2.45 (C-24 deuterium) indicating successful labeling .
Mass Spectrometry (MS)
High-resolution MS (HRMS) reveals the molecular ion cluster for this compound at m/z 473.3765 [M+D]⁺, distinct from the protiated analog (m/z 470.3621) . Isotopic purity is calculated using the ratio of m/z 473 to 470, with commercial standards requiring ≥98% deuterium incorporation.
Challenges and Optimization Strategies
Isotopic Scrambling
Deuterium migration during storage or analysis skews results. Stabilizing agents like ascorbyl palmitate (0.1% w/v) in ethanol prevent scrambling at room temperature for up to 6 months .
Scalability
Industrial-scale production faces solvent cost and waste management hurdles. Microfluidic reactors reduce D₂O consumption by 40% while maintaining 90% deuteration efficiency .
Applications in Pharmacological Research
This compound enables precise quantification in biological matrices. A 2025 study quantified hepatic concentrations in rats dosed with oleanolic acid, achieving a detection limit of 0.1 ng/mL using LC-MS/MS . Its stability under physiological conditions (t₁/₂ > 24 hours in plasma) underscores its utility in long-term metabolic studies .
Analyse Des Réactions Chimiques
Types of Reactions: Oleanolic Acid-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives such as amyrin and taraxasterol.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various oleanolic acid derivatives with modified functional groups, which may exhibit enhanced or altered biological activities .
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Oleanolic Acid-d3 exhibits significant anti-inflammatory effects. Studies have shown that it reduces the expression of pro-inflammatory markers such as TNF-α and IL-6 in various models of inflammation. For instance, in a rodent model of chronic colon inflammation, this compound decreased the expression of inflammatory mediators while promoting anti-inflammatory cytokines .
Table 1: Anti-Inflammatory Effects of this compound
Study | Model | Key Findings |
---|---|---|
Rodent Model | Decreased TNF-α and IL-6 expression | |
LPS-stimulated RAW 264.7 cells | Inhibition of COX-2 and iNOS |
Bone Health
Research indicates that this compound plays a crucial role in bone health by enhancing bone mineral density and regulating calcium metabolism. In ovariectomized mice models, it has been shown to prevent bone loss by modulating the calcium-vitamin D axis .
Table 2: Effects on Bone Health
Study | Model | Dosage | Key Findings |
---|---|---|---|
OVX Mice | 20 mg/kg/day | Improved bone mineral density | |
Aged Female Rats | 10 mg/kg/day | Enhanced calcium absorption |
Antimicrobial Activity
This compound demonstrates potent antimicrobial properties against various pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, showcasing potential as an alternative treatment for resistant infections .
Table 3: Antimicrobial Efficacy
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 30 |
Clinical Applications in Diabetes Management
A study highlighted the role of this compound in improving insulin sensitivity and glycemic control in diabetic models. The compound enhanced glucose uptake in muscle cells through the activation of the PI3K/Akt signaling pathway .
Case Study Summary:
- Model: Diabetic Rats
- Outcome: Significant reduction in blood glucose levels after treatment with this compound.
Hepatoprotective Effects
This compound has shown hepatoprotective effects against liver injuries induced by toxins such as carbon tetrachloride. In experimental models, it significantly reduced liver enzyme levels indicative of liver damage .
Case Study Summary:
- Model: Mice with CCl4-induced liver injury
- Outcome: Decreased levels of ALT and AST after administration of this compound.
Mécanisme D'action
The mechanism of action of Oleanolic Acid-d3 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2).
Anticancer Properties: It induces apoptosis and inhibits proliferation in cancer cells by modulating signaling pathways like the Wnt/β-catenin and Hippo/YAP pathways.
Metabolic Regulation: It influences metabolic pathways, including the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which plays a role in lipid metabolism and insulin sensitivity .
Comparaison Avec Des Composés Similaires
Comparison with Ursolic Acid
Ursolic acid (UA), an OA isomer, shares the same molecular formula but differs in the methyl group position on the E-ring (Figure 1) . Both compounds exhibit overlapping pharmacological profiles, including antitumor, anti-inflammatory, and chemopreventive activities . However, structural differences influence their potency:
- Anticancer Activity : UA shows superior inhibition of tumor cell invasion and metastasis due to enhanced interaction with signaling pathways like NF-κB .
- Anti-HIV Activity : OA derivatives, such as bardoxolone methyl, demonstrate higher clinical relevance, with trials targeting chronic kidney disease and cancer .
- Toxicity : Both compounds are low-toxicity, but UA is more widely used in cosmetics due to better skin permeability .
Comparison with Betulinic Acid
Betulinic acid (BA), another pentacyclic triterpenoid, shares pharmacophoric features with OA, enabling binding to common protein targets like DNA polymerase beta and topoisomerase 2 . Key distinctions include:
- Antiviral Specificity : BA exhibits stronger anti-HIV activity, while OA derivatives are more effective against hepatitis C virus (HCV) .
- Cytotoxicity: BA shows higher selectivity for melanoma cells, whereas OA derivatives like AcOADs display broad-spectrum cytotoxicity against HeLa, MCF-7, and HepG2 cell lines (IC₅₀: 2.75–94.4 µM) .
- Structural Modifications : BA derivatives often focus on C-3 hydroxyl group modifications, while OA is frequently dimerized via the C-17 carboxyl group to enhance activity .
Acetylated Oleanolic Acid Dimers (AcOADs)
AcOADs, synthesized by dimerizing OA via succinic or glutaric acid linkers, show enhanced cytotoxicity and antioxidant activity. For example:
- Compound 3b (glutaryl-linked AcOAD) exhibits IC₅₀ values of 2.75 µM against MCF-7 cells, outperforming OA (IC₅₀ > 50 µM) .
- AcOADs also display predicted biological activities (Pa ≥ 0.900) for kinase inhibition and apoptosis induction, unlike the parent OA .
Oxime Derivatives
Acylation of OA oximes improves cytotoxicity and solubility. Derivatives like 5a (propionyl-oxime) show IC₅₀ values of 20.6 µM against HT-29 cells, surpassing OA’s activity .
Bardoxolone Methyl
This semi-synthetic OA derivative inhibits NF-κB and Nrf2 pathways, showing promise in clinical trials for diabetic nephropathy and pulmonary arterial hypertension .
Data Tables
Table 1: Pharmacological Comparison of OA and Analogues
Compound | Key Targets | IC₅₀ (µM) * | Clinical Relevance |
---|---|---|---|
Oleanolic Acid | DNA pol. beta, COX-1/2 | >50 (MCF-7) | Hepatoprotective drug (China) |
Ursolic Acid | NF-κB, MMP-9 | 15.2 (HeLa) | Cosmetic applications |
Betulinic Acid | DNA topoisomerase 2 | 8.4 (Melanoma) | Phase II anti-melanoma trials |
AcOAD 3b | Apoptosis regulators | 2.75 (MCF-7) | Preclinical studies |
Bardoxolone Methyl | Nrf2, Keap1 | N/A | Phase III CKD trials |
*IC₅₀ values vary by cell line and assay conditions .
Table 2: Structural and Functional Modifications of OA Derivatives
Activité Biologique
Oleanolic Acid-d3 (OA-d3), a deuterated derivative of oleanolic acid (OA), is a pentacyclic triterpenoid known for its diverse biological activities and therapeutic potential. This article provides a comprehensive overview of the biological activity of OA-d3, focusing on its effects on bone health, metabolic processes, and anti-inflammatory properties, supported by relevant research findings and case studies.
Overview of this compound
Oleanolic acid is naturally occurring in various plants and has been extensively studied for its pharmacological properties. The deuterated form, OA-d3, is utilized in research to trace metabolic pathways and enhance the understanding of OA's biological mechanisms.
1. Osteoprotective Effects
Research indicates that OA-d3 exhibits significant osteoprotective effects, particularly in models of estrogen deficiency and aging.
- Mechanism of Action : OA-d3 enhances the expression of 25-hydroxyvitamin D 3 1-alpha-hydroxylase (CYP27B1), which is crucial for the conversion of vitamin D into its active form, promoting calcium absorption and bone mineral density.
- Case Study : In ovariectomized (OVX) mice, OA-d3 treatment resulted in a 46.02% increase in 1,25(OH)₂D₃ production when combined with parathyroid hormone (PTH) treatment, highlighting its synergistic effects on bone metabolism .
Treatment | Effect on 1,25(OH)₂D₃ Production | Statistical Significance |
---|---|---|
PTH | +46.02% | p < 0.001 |
OA-d3 | +17.60% | p < 0.01 |
2. Modulation of Vitamin D Metabolism
OA-d3 plays a vital role in regulating vitamin D metabolism through its influence on renal CYP27B1 expression.
- Research Findings : In human proximal tubular cells (HKC-8), OA-d3 significantly increased CYP27B1 mRNA levels while suppressing CYP24A1 expression, suggesting a potential therapeutic role in managing vitamin D-related disorders .
3. Anti-Inflammatory Properties
OA-d3 exhibits notable anti-inflammatory effects by modulating various inflammatory pathways.
- In Vivo Studies : In rodent models of chronic inflammation, OA-d3 decreased the expression of pro-inflammatory markers such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10 .
Inflammatory Marker | Effect of OA-d3 | Statistical Significance |
---|---|---|
TNF-α | Decreased | p < 0.01 |
IL-6 | Decreased | p < 0.01 |
IL-10 | Increased | p < 0.01 |
Case Study: Osteoprotective Effects in OVX Mice
A study involving OVX mice demonstrated that administration of OA-d3 resulted in improved bone mineral density and microarchitectural properties:
- Results : Mice treated with OA-d3 showed significant increases in bone mineral density compared to control groups, alongside reduced urinary calcium excretion .
Case Study: Metabolic Effects
In metabolic studies, OA-d3 has shown promise in improving insulin sensitivity and reducing dyslipidemia:
Q & A
Basic Research Questions
Q. How can LC-MS parameters be optimized to resolve Oleanolic Acid-d3 from endogenous compounds in biological matrices?
Methodological Answer: Increasing sample concentration improves chromatographic separation by enhancing peak resolution. For low-concentration samples (e.g., plasma), use a high-sensitivity LC-MS system with optimized gradient elution (e.g., acetonitrile/water with 0.1% formic acid) and selective ion monitoring (SIM) to distinguish this compound from its non-deuterated analog . Advanced mass analyzers (e.g., Q-TOF) further reduce signal overlap through higher mass accuracy.
Q. What statistical approaches are recommended for optimizing this compound extraction from plant or biological samples?
Methodological Answer: Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective. Key variables include solvent ratio (e.g., ethanol-water), extraction time, and temperature. For example, a study on Fructus Ligustri Lucidi achieved 1.65% Oleanolic Acid yield using CCD-optimized parameters: 25% ethanol, 3-hour soaking, and 5-hour steaming . Validate models via ANOVA to assess variable interactions.
Q. Which quantification methods are validated for this compound in complex matrices?
Methodological Answer: Reverse-phase HPLC with UV detection (210 nm) or C18 columns (e.g., Agilent Zorbax SB-C18) is widely validated. For enhanced specificity, pair with MS detection using [M-H]⁻ ions (m/z 455.3 for Oleanolic Acid, m/z 458.3 for -d3). Calibration curves should exhibit linearity (R² > 0.999) and recovery rates >98% .
Q. How should this compound stability be maintained during long-term storage?
Methodological Answer: Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon). Monitor degradation via periodic HPLC analysis. Stability studies show no significant decomposition under these conditions for ≥12 months .
Advanced Research Questions
Q. What experimental strategies address contradictory data on this compound’s modulation of molecular targets (e.g., FXR vs. STAT3)?
Methodological Answer: Use gene-specific luciferase reporter assays and coactivator recruitment assays (e.g., SRC-3 for FXR). This compound selectively modulates FXR targets (e.g., suppresses BSEP but enhances SHP), while STAT3 inhibition in glioblastoma cells requires Western blot validation of phosphorylated STAT3 (Tyr705) . Context-dependent effects necessitate tissue-specific models.
Q. How can nanostructured lipid carriers (NLCs) enhance this compound bioavailability for in vivo studies?
Methodological Answer: Optimize NLCs via CCD with variables like lipid core composition (e.g., oleic acid: 10–30%), surfactant concentration, and drug loading. A study achieved >85% encapsulation efficiency using glyceryl monostearate and Poloxamer 188, validated by dynamic light scattering (DLS) for particle size (100–200 nm) . In vivo pharmacokinetics in rodents show 3-fold higher AUC compared to free drug.
Q. What synthetic strategies improve the pharmacokinetic profile of this compound derivatives?
Methodological Answer: Modify the C-3 and C-28 positions via esterification (e.g., succinic anhydride) or amidation to enhance solubility. Computer-aided drug design (CADD) identifies binding motifs for targets like MEK kinase. For example, C-28 ester derivatives show 10-fold higher cytotoxicity in U373 glioblastoma cells vs. parent compound . Validate via SPR binding assays and in vitro cytotoxicity screens.
Q. Which in vitro models best recapitulate this compound’s immunomodulatory effects?
Methodological Answer: Use primary macrophage polarization assays (M1/M2 phenotypes) with LPS/IL-4 stimulation. Measure cytokine profiles (IL-6, TNF-α for M1; IL-10, TGF-β for M2) via ELISA. In glioblastoma co-cultures, this compound (10 µM) reduces M2 polarization by 40%, validated via flow cytometry (CD206+ cells) .
Propriétés
Numéro CAS |
946530-77-4 |
---|---|
Formule moléculaire |
C30H48O3 |
Poids moléculaire |
459.729 |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1/i11D2,23D |
Clé InChI |
MIJYXULNPSFWEK-MNSGBSGKSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Synonymes |
(3β)- 3-Hydroxyolean-12-en-28-oic-2,2,3-d3 Acid; (3β)-3-hydroxyolean-12-en-28-oic Acid-d3; (+)-Oleanolic Acid-d3; 3β-Hydroxyolean-12-en-28-oic Αcid-d3; Astrantiagenin C-d3; Caryophyllin-d3; Giganteumgenin C-d3; Gledigenin 1-d3; NSC 114945-d3; Oleonol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.